molecular formula C13H24O4 B564230 Dimethyl (3,3-diethylbutyl)malonate CAS No. 73049-73-7

Dimethyl (3,3-diethylbutyl)malonate

Cat. No. B564230
CAS RN: 73049-73-7
M. Wt: 244.331
InChI Key: AIUDWMLXCFRVDR-UHFFFAOYSA-N
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Description

Dimethyl (3,3-diethylbutyl)malonate, also known as (3,3-Diethylbutyl)malonic acid dimethyl ester, is a chemical compound with the molecular formula C13H24O4 and a molecular weight of 244.33 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Dimethyl (3,3-diethylbutyl)malonate consists of 13 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Applications in Catalytic Processes

Hydrogenation of Dimethyl Malonate Dimethyl (3,3-diethylbutyl)malonate can be catalytically hydrogenated to produce 1,3-propanediol, an essential monomer in the manufacture of polytrimethylene-terephthalate. The process involves vapor-phase catalytic hydrogenation using a Cu/SiO2 catalyst. The reaction proceeds through sequential hydrogenation, forming methyl 3-hydroxypropionate as the primary product, which can further convert into 1,3-propanediol or methyl propionate. Excessive hydrogenation can lead to the formation of n-propanol, while some dimethyl malonate may crack into methyl acetate. The research emphasizes the role of metallic copper modified by Cu+ species as the active site for hydrogenation (Zheng, Zhu, Li, & Ji, 2017).

Applications in Material Science

Monomeric Malonate Precursors for MOCVD Monomeric malonate precursors have been synthesized for the Metal-Organic Chemical Vapor Deposition (MOCVD) of HfO2 and ZrO2 thin films. These precursors include dimethyl malonate and exhibit promising thermal properties, making them suitable for MOCVD. Compared to traditional beta-diketonate complexes, these malonate compounds are more volatile, decompose at lower temperatures, and have lower melting points, enhancing their application potential in thin-film deposition (Pothiraja et al., 2009).

Applications in Molecular Structure Analysis

Kerr Effect Studies The Kerr effect has been utilized to study the conformations of mono- and di-carboxylic aliphatic esters, including dimethyl malonate. The study involved recording dipole moments and molar Kerr constants, providing insights into the preferred gas-phase conformations of dimethyl malonate and its solution-state conformations. These findings are crucial for understanding the structural properties of dicarboxylic esters and their interactions in various environments (Pitea, Gatti, & Marcandalli, 1983).

Applications in Photomechanics

Surfactant-Enhanced Photoisomerization in Molecular Crystal Nanowires Dimethyl-2(3-anthracen-9-yl)allylidene)malonate (DMAAM), a divinylanthracene derivative, exhibits photoisomerization between its (E) and (Z) conformations. This property is leveraged in crystalline nanowires composed of DMAAM, which undergo rapid coiling motion when exposed to visible light. The presence of surfactants like cetyltrimethylammonium bromide (CTAB) is found to significantly accelerate the photochemical reaction rate within the nanowire, facilitating the transition to an amorphous phase and enhancing the dissolution rate. This study underscores the sensitivity of reaction dynamics and photomechanical motions of nanoscale molecular crystals to surface species (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).

Safety And Hazards

Safety data sheets recommend avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation of Dimethyl (3,3-diethylbutyl)malonate . It should be kept away from open flames, hot surfaces, and sources of ignition. Use of spark-proof tools and explosion-proof equipment is recommended .

properties

IUPAC Name

dimethyl 2-(3-ethyl-3-methylpentyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-6-13(3,7-2)9-8-10(11(14)16-4)12(15)17-5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUDWMLXCFRVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)CCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
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Product Name

Dimethyl (3,3-diethylbutyl)malonate

CAS RN

73049-73-7
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